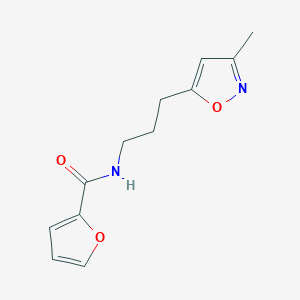

N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide is a compound that features a furan ring and an isoxazole ring. The furan ring is a five-membered aromatic ring with one oxygen atom, while the isoxazole ring is a five-membered ring containing one nitrogen and one oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mecanismo De Acción

Target of Action

It’s worth noting that isoxazole derivatives, which this compound is a part of, have been found to exhibit potent antioxidant and antibacterial activities . They have been used against bacterial strains such as S. aureus and E. coli .

Mode of Action

Isoxazole derivatives have been known to interact with their targets to exert their antibacterial and antioxidant effects . More research is needed to elucidate the exact interaction of this compound with its targets.

Biochemical Pathways

Given the antibacterial and antioxidant activities of isoxazole derivatives , it can be inferred that the compound may affect pathways related to these activities.

Result of Action

Isoxazole derivatives have been reported to exhibit antibacterial and antioxidant activities , suggesting that this compound may have similar effects.

Action Environment

A study on a related compound, n-(5-methylisoxazol-3-yl)malonamide, suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could potentially apply to N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide as well.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the furan-2-carboxamide moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: Both the furan and isoxazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products

Oxidation: Furanones

Reduction: Isoxazolines

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.

3,5-disubstituted isoxazoles: These compounds have been studied for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide is unique due to its specific combination of the furan and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a furan ring and an isoxazole moiety, which are known for their diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other isoxazole derivatives known for their COX-2 inhibitory activity .

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurogenic processes as seen in other isoxazole compounds .

- Antioxidant Activity : The furan structure may contribute to antioxidant properties, protecting against oxidative stress .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological effects:

- Anti-inflammatory Activity : Isoxazole derivatives have shown significant anti-inflammatory properties. For instance, compounds similar to this compound inhibited inflammatory responses in animal models .

- Analgesic Effects : Some derivatives demonstrate analgesic activity comparable to standard medications like Diclofenac sodium .

- Antimicrobial Activity : The compound may also possess antibacterial and antifungal properties, as evidenced by studies on related isoxazole compounds that exhibited activity against various pathogens .

Study 1: Anti-inflammatory and Analgesic Activity

In a study evaluating the anti-inflammatory effects of related compounds, it was found that certain isoxazole derivatives significantly reduced paw edema in rats, indicating their potential as anti-inflammatory agents. The percentage inhibition ranged from 25% to 90% over several hours post-administration .

| Time Interval | % Inhibition (Compound 5o) | % Inhibition (Indomethacin) |

|---|---|---|

| 1 hour | 45.50% | 43.30% |

| 2 hours | 59.38% | 56.80% |

| 4 hours | 81.40% | 74.56% |

| 6 hours | 90.30% | 85.90% |

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli, highlighting their potential as antimicrobial agents .

| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against C. albicans |

|---|---|---|

| Compound A | 0.0048 | 0.039 |

| Compound B | 0.0195 | 0.0048 |

Propiedades

IUPAC Name |

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-9-8-10(17-14-9)4-2-6-13-12(15)11-5-3-7-16-11/h3,5,7-8H,2,4,6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMIQEVAJIEIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.